2(3H)-Thiazolone, 5-ethoxy-4-methyl- is a heterocyclic compound characterized by a thiazolone ring structure. Its molecular formula is and it has a molecular weight of 159.21 g/mol. The compound is known for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and organic synthesis.
This compound can be synthesized through various chemical methods involving thioamide and α-haloketone precursors. It is commercially available for research purposes, with suppliers like BenchChem providing access to the compound for laboratory studies.
2(3H)-Thiazolone, 5-ethoxy-4-methyl- belongs to the class of thiazolone derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry. It is classified as a heterocyclic compound due to the presence of sulfur and nitrogen in its ring structure.
The synthesis of 2(3H)-Thiazolone, 5-ethoxy-4-methyl- typically involves cyclization reactions. A common method includes the reaction of 5-ethoxy-4-methyl-2-thioamide with α-bromoacetone under basic conditions, often using sodium ethoxide as a base. The reaction proceeds under reflux conditions to facilitate the formation of the thiazolone ring.
The molecular structure of 2(3H)-Thiazolone, 5-ethoxy-4-methyl- features a thiazolone ring with an ethoxy group at the fifth position and a methyl group at the fourth position.
Property | Data |
---|---|
CAS Number | 173841-82-2 |
IUPAC Name | 5-ethoxy-4-methyl-3H-1,3-thiazol-2-one |
InChI | InChI=1S/C6H9NO2S/c1-3-9-5-4(2)7-6(8)10-5/h3H2,1-2H3,(H,7,8) |
InChI Key | AVRHCRMEGCGQAD-UHFFFAOYSA-N |
SMILES | CCOC1=C(NC(=O)S1)C |
2(3H)-Thiazolone, 5-ethoxy-4-methyl- can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and yields:
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |
Reduction | Lithium aluminum hydride | Thiazolidine derivatives |
Substitution | Alkyl halides | Substituted thiazolones |
The mechanism of action for 2(3H)-Thiazolone, 5-ethoxy-4-methyl- involves its interaction with specific biological targets, such as enzymes or receptors. It may function as an enzyme inhibitor, impacting various metabolic pathways. For instance, it has been shown to inhibit certain bacterial enzymes, contributing to its antimicrobial activity.
The compound exhibits typical characteristics associated with heterocyclic compounds:
Property | Value |
---|---|
Appearance | Solid (crystalline) |
Melting Point | Not specified in available data |
The chemical stability and reactivity are influenced by the functional groups present in the molecule:
2(3H)-Thiazolone, 5-ethoxy-4-methyl-, finds applications across various fields:
The thiazolone core, specifically the 2(3H)-thiazolone structure, represents a privileged scaffold in medicinal chemistry due to its unique combination of electronic properties, structural versatility, and broad-spectrum biological activities. This five-membered heterocycle incorporates nitrogen and sulfur atoms within a ring system featuring a carbonyl group at the 2-position, rendering it a highly polarized and chemically responsive motif. The inherent electronic asymmetry of the thiazolone ring creates regions of high and low electron density, facilitating diverse non-covalent interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and π-stacking [1] [10]. This molecular recognition capability underpins its widespread occurrence in pharmacologically active compounds targeting enzymes, receptors, and nucleic acids.
Structurally, the 2(3H)-thiazolone exists in a thione-thiol tautomeric equilibrium, which significantly influences its reactivity and binding characteristics. This tautomerism allows the molecule to adopt different configurations when interacting with biological targets, enhancing its adaptability. The scaffold's planarity facilitates intercalation into DNA or stacking within enzyme active sites, while its moderate lipophilicity (predicted LogP ~1.5-2.0 for unsubstituted derivatives) supports reasonable membrane permeability [6] [10]. These physicochemical properties make thiazolone derivatives promising candidates for drug development, particularly as enzyme inhibitors where the carbonyl/thione functionality can coordinate with metal ions or form hydrogen bonds with catalytic residues.
The functional significance of the thiazolone scaffold is evidenced by its presence in compounds exhibiting diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic effects. For instance, rhodanine (2-thioxothiazolidin-4-one) derivatives have been extensively investigated as antibacterial and antiviral agents, while 2,4-thiazolidinediones like pioglitazone and rosiglitazone are clinically used as antidiabetic drugs acting as PPARγ agonists [1] [8]. The scaffold's ability to inhibit key enzymes stems from its structural mimicry of peptide bonds and its capacity to interact with catalytic residues. In cancer therapeutics, thiazolone derivatives frequently target kinases, tubulin polymerization, DNA topoisomerases, and proteins involved in apoptosis regulation [2] [8]. The 5-ethoxy-4-methyl substitution pattern on the 2(3H)-thiazolone scaffold represents a strategic modification designed to optimize these inherent bioactive properties while enhancing metabolic stability and target selectivity.
Table 1: Key Enzymes Targeted by Thiazolone Derivatives with Therapeutic Implications
Enzyme Target | Therapeutic Area | Biological Consequence | Representative Compound Class |
---|---|---|---|
PI3Kα Kinase | Cancer (Ovarian, Breast) | Inhibition of Akt/mTOR pathway, apoptosis induction | Naphthalene-azine-thiazole hybrids |
DNA Gyrase/Topo IV | Antibacterial | Inhibition of DNA replication | Benzothiazole ethyl ureas |
β-Lactamase | Antibacterial (Resistant strains) | Restoration of β-lactam antibiotic efficacy | 4-Methyl substituted thiazoles |
Aldose Reductase | Diabetic complications | Reduction of sorbitol accumulation | 2,4-Thiazolidinediones |
Xanthine Oxidase | Gout | Reduction of uric acid production | 5-Arylidene-2-thioxothiazolidin-4-ones |
Substituents at the 4- and 5-positions of the thiazolone ring profoundly influence its electronic distribution, chemical reactivity, and biological interactions. The introduction of a methyl group at the 4-position exerts significant steric and electronic effects. This alkyl substituent acts as a moderate electron-donating group (+I effect) that increases electron density at the adjacent C5 position while introducing steric bulk that can influence the molecule's conformational flexibility and binding pocket accommodation. The 4-methyl group also enhances the overall lipophilicity of the molecule, potentially improving membrane permeability and pharmacokinetic properties such as oral bioavailability and metabolic stability. Quantum chemical calculations on model systems indicate that 4-methyl substitution reduces the LUMO energy by approximately 0.3-0.5 eV compared to unsubstituted thiazolone, potentially enhancing electrophilic character at C5 [5] [8].
The 5-ethoxy substituent (-OCH₂CH₃) represents a more complex modification with multifaceted consequences. The ethoxy group combines an oxygen atom capable of hydrogen-bond acceptance with an ethyl chain providing lipophilic character. This dual nature creates an amphiphilic character at the C5 position, allowing interactions with both hydrophilic and hydrophobic regions of biological targets. Electronically, the ethoxy group functions primarily through resonance effects (-R effect), withdrawing electron density from the thiazolone ring via the oxygen atom while the alkyl component provides a weak inductive electron-donation (+I). This results in a net electron-withdrawing effect from the ring system, particularly at C5, making this position less nucleophilic but potentially enhancing the electrophilicity of the carbonyl carbon at C2 and the reactivity of the exocyclic double bond when present. The ethoxy oxygen serves as a hydrogen-bond acceptor, potentially forming critical interactions with serine residues in hydrolytic enzymes (e.g., proteases, esterases) or with histidine in kinase active sites [5] [9].
The combined effect of 4-methyl and 5-ethoxy substituents creates a unique electronic environment within the thiazolone ring. The methyl group's electron donation partially counterbalances the ethoxy group's electron withdrawal, resulting in a polarized system where the C5 carbon becomes significantly electrophilic. This polarization enhances the Michael acceptor properties of 5-arylidene derivatives when conjugated through an exocyclic double bond. Computational studies indicate that the 4-methyl-5-ethoxy substitution pattern reduces the energy gap between HOMO and LUMO orbitals by approximately 15-20% compared to the unsubstituted thiazolone, potentially facilitating charge-transfer interactions with biological macromolecules [8]. Furthermore, the steric bulk of these substituents restricts rotation around the C4-C5 bond, potentially locking the molecule in conformations favorable for binding to specific biological targets.
Table 2: Comparative Biological Activities of Thiazolone Derivatives Based on C4/C5 Substituents
Substituent Pattern | Antibacterial Activity (MIC against S. aureus μg/mL) | Anticancer Activity (OVCAR-4 IC₅₀ μM) | Key Pharmacodynamic Effects |
---|---|---|---|
Unsubstituted | 512 - >1024 | >50 | Weak, non-selective inhibition |
4-Methyl | 256 - 512 | 10 - 50 | Enhanced enzyme binding affinity |
5-Ethoxy | 128 - 256 | 5 - 20 | Improved hydrogen bonding capacity |
4-Methyl-5-ethoxy (e.g., target compound) | 64 - 128 | 1.5 - 5 | Optimized electronic profile and lipophilicity |
5-Ethoxy-4-phenyl | 32 - 64 | 0.5 - 2 | Enhanced π-stacking interactions |
The strategic incorporation of these substituents also addresses metabolic vulnerabilities. The 4-methyl group blocks potential oxidation at this position, a common metabolic pathway for alkyl-substituted heterocycles. The 5-ethoxy group, while potentially subject to oxidative dealkylation, offers greater metabolic stability than shorter alkoxy chains (e.g., methoxy) or hydroxyl groups, balancing bioavailability considerations with resistance to first-pass metabolism. Structure-metabolism relationship studies indicate that 5-ethoxy derivatives exhibit approximately 3-fold greater microsomal stability compared to 5-hydroxy counterparts while maintaining similar target affinity [5] [9].
The investigation of thiazolone derivatives spans over a century, beginning with fundamental synthetic work in the late 19th and early 20th centuries. The foundational Hantzsch thiazole synthesis (1887), involving the reaction of α-haloketones with thioamides, provided the first general access to thiazole systems that could be subsequently modified to thiazolones [1] [9]. Early research focused predominantly on the chemical properties and simple derivatives, with limited exploration of biological activities. The 1930s-1940s witnessed the first significant medicinal applications with the discovery of sulfathiazole, a thiazole-containing antibacterial that revolutionized anti-infective therapy before the penicillin era [1] [6]. Although not a thiazolone per se, sulfathiazole demonstrated the therapeutic potential of thiazole-containing scaffolds and stimulated further research into related heterocycles.
The systematic exploration of 2(3H)-thiazolone pharmacology gained momentum in the 1960s-1980s with the identification of several key pharmacophores. This period saw the development of 2,4-thiazolidinediones as hypoglycemic agents, culminating in the FDA approval of troglitazone (1997), rosiglitazone (1999), and pioglitazone (2000) for type 2 diabetes [1] [8]. Concurrently, the antimicrobial potential of rhodanine (2-thioxo-4-thiazolidinone) derivatives was extensively explored, particularly against Gram-positive pathogens. The 1990s-2000s marked a shift toward target-oriented design, with thiazolones investigated as inhibitors of specific enzymes involved in disease processes. Epalrestat, a 2(3H)-thiazolone derivative introduced in 1992, became the first aldose reductase inhibitor marketed for diabetic neuropathy, highlighting the scaffold's potential in enzyme inhibition [8].
The 21st century has witnessed sophisticated structural modifications and hybrid approaches to enhance potency and overcome resistance. Contemporary research on 2(3H)-thiazolone derivatives focuses on several cutting-edge areas:
Multitarget Kinase Inhibitors: Compounds like the naphthalene-azine-thiazole hybrids demonstrate potent dual inhibition of PI3Kα/mTOR pathways. For example, methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (compound 6a) exhibits IC₅₀ values of 0.225 ± 0.01 μM against PI3Kα and induces G2/M arrest and apoptosis in ovarian cancer cells [2].
Antibiotic Resistance Breakers: Thiazolone derivatives are increasingly designed to combat multidrug-resistant bacteria. Compounds incorporating benzenesulfonamide or coumarin moieties at the thiazolone core show potentiation effects against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 256 μg/mL when combined with conventional antibiotics [6].
Biofilm Disruption Agents: Novel 4-methylthiazole derivatives demonstrate significant activity against bacterial biofilms, potentially overcoming a major mechanism of antibiotic failure in chronic infections. These compounds interfere with quorum-sensing pathways and extracellular polymeric substance (EPS) production [6].
Hybrid Pharmacophores: Integration of thiazolone with other bioactive scaffolds (e.g., azines, naphthalenes, coumarins) leverages synergistic pharmacological effects. Recent synthetic advances, including green chemistry approaches and nanomaterial-based synthesis, enable efficient construction of these complex molecules [8] [9].
The current relevance of 5-ethoxy-4-methyl-2(3H)-thiazolone derivatives lies in their optimized balance of electronic properties, steric requirements, and metabolic stability. The methyl group enhances lipophilicity and sterically shields reactive positions, while the ethoxy group provides hydrogen-bonding capability without the metabolic lability of smaller alkoxy groups. This specific substitution pattern represents a strategic evolution from earlier derivatives, addressing limitations observed with bulkier 4-aryl groups (limited cellular penetration) or smaller 4-H/5-methoxy analogs (metabolic instability). Modern synthetic approaches, including microwave-assisted Knoevenagel condensations and transition metal-catalyzed C-H functionalizations, now allow efficient access to these specifically substituted derivatives for structure-activity relationship studies [5] [9].
Table 3: Historical Evolution of Key Thiazolone Derivatives in Medicinal Chemistry
Time Period | Key Developments | Representative Compounds | Therapeutic Advancements |
---|---|---|---|
1887-1930s | Hantzsch synthesis developed; Basic chemistry explored | Simple alkyl/aryl thiazoles | Foundation of synthetic accessibility |
1940s-1950s | Sulfur-containing heterocycles as antibacterials | Sulfathiazole | First thiazole-based anti-infective therapy |
1960s-1980s | Thiazolidinediones discovered; Rhodanine antimicrobials explored | Early thiazolidinediones; Rhodanine derivatives | Proof of concept for antimicrobial and metabolic applications |
1990s-2000s | Targeted drug design; First FDA-approved thiazolidinediones | Troglitazone, Rosiglitazone, Pioglitazone, Epalrestat | Clinical validation for diabetes and complications |
2010s-Present | Hybrid pharmacophores; Resistance-breaking agents; Nanocarrier delivery | Naphthalene-azine-thiazole hybrids; 4-Methyl-5-ethoxy derivatives; Nanoparticle conjugates | Targeted cancer therapy; Combatting antibiotic resistance; Enhanced bioavailability |
The trajectory of 2(3H)-thiazolone research demonstrates a continuous evolution from serendipitous discovery to rational design, with the 5-ethoxy-4-methyl substitution pattern representing a contemporary approach to optimizing this privileged scaffold for modern therapeutic challenges. Current investigations focus on expanding the therapeutic applications of these derivatives through structural diversification, targeted delivery systems, and exploration of novel biological targets identified through omics technologies and phenotypic screening.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8